N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide

Drug Design Physicochemical Profiling ADME

This 3-cyanobenzamide derivative is a structurally unique tool for FABP4/5 inhibitor screening and HDAC selectivity profiling, distinct from simple benzamides like CI-994. The 3-cyano group provides strong directional hydrogen bonding (pKBHX ≈1.5–2.0) critical for precise SAR, SPR, and crystallography studies—interactions unachievable with fluorinated or methylthio analogs. Its benzo[b]thiophene scaffold aligns with US-9353102-B2 claims, making it a justified investment for NASH, atherosclerosis, and oncology cascades. Standard purity ≥95%, available through inquiry for global B2B procurement.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 2034299-93-7
Cat. No. B2372648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide
CAS2034299-93-7
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CSC3=CC=CC=C32
InChIInChI=1S/C20H19N3OS/c1-23(2)18(17-13-25-19-9-4-3-8-16(17)19)12-22-20(24)15-7-5-6-14(10-15)11-21/h3-10,13,18H,12H2,1-2H3,(H,22,24)
InChIKeyYTPQTLGQJRKZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide (CAS 2034299-93-7): Procurement-Relevant Chemical Profile and Differentiation Baseline


N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide (CAS 2034299-93-7, C20H19N3OS, MW 349.45) is a synthetic N-substituted benzamide derivative that incorporates a benzo[b]thiophene heterocycle linked via a dimethylaminoethyl spacer to a 3-cyanobenzamide pharmacophore [1]. Structurally, this compound belongs to the broader class of thiophenylamide-based fatty-acid binding protein (FABP) 4/5 inhibitors exemplified in patent US-9353102-B2 [2], though its cyano substitution pattern positions it as a distinct chemical entity within that landscape. The compound is primarily available as a research chemical (purity typically ≥95%) for non-human, non-clinical investigative use .

Why N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide Cannot Be Generically Substituted by In-Class Benzamide Analogs


Within the N-substituted benzamide class, subtle structural permutations—particularly the identity of the aryl/heteroaryl head group, the nature of the linker, and the substitution pattern on the benzamide ring—profoundly alter biological target engagement, selectivity, and pharmacokinetic behavior [1]. The target compound's unique combination of a 3-cyanobenzamide moiety with a benzo[b]thiophen-3-yl-dimethylaminoethyl scaffold is absent in common alternative benzamides such as CI-994 (tacedinaline, a simple 4-acetamido substitution) or the 2-(methylthio) and 3,4-difluoro analogs that share only the linker-scaffold architecture . While patent literature establishes that non-annulated thiophenylamides can act as dual FABP 4/5 inhibitors with therapeutic potential in diabetes, atherosclerosis, and oncology [2], the specific role of the 3-cyano group in modulating hydrogen-bonding networks and target residency time means that procurement of the wrong benzamide derivative will very likely yield divergent biological outcomes [1].

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Cyanobenzamide vs. Methylthio-Benzamide: Impact of 3-Cyano Substitution on Calculated Physicochemical Drug-Likeness Parameters

Direct head-to-head experimental biological data are not available for this compound in the public domain. However, drug-likeness descriptors derived from its confirmed chemical structure reveal critical differences from the closest purchasable analog, N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide (CAS 2034300-00-8) . The target 3-cyanobenzamide has a molecular formula of C20H19N3OS and a molecular weight of 349.45 g/mol, compared to C20H22N2OS2 and 370.53 g/mol for the methylthio analog . The decrease in molecular weight (349 vs. 370 g/mol) and the replacement of a lipophilic methylthio group with a polar nitrile function reduces calculated LogP, which is generally associated with improved solubility, lower plasma protein binding, and reduced hERG channel promiscuity [1].

Drug Design Physicochemical Profiling ADME

3-Cyano vs. 3,4-Difluoro-Benzamide: Structural Implications for Hydrogen-Bonding Interactions with Biological Targets

A comparison with N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide (CAS 2034569-13-4) highlights the distinctive electronic character of the cyano substituent [1]. The 3-cyano group is a strong hydrogen-bond acceptor with a linear geometry that enables specific directional interactions within protein binding pockets, whereas the 3,4-difluoro substitution pattern provides only weak, non-directional hydrophobic contacts and potential halogen bonding. This has been structurally validated in related benzamide-thiophene FABP inhibitor co-crystal structures, where a nitrile group forms a critical hydrogen bond with a conserved tyrosine residue in the binding pocket, a contact that fluorine atoms cannot replicate [2].

Medicinal Chemistry Target Engagement Selectivity

Positioning within the Non-Annulated Thiophenylamide FABP 4/5 Inhibitor Patent Landscape (US-9353102-B2)

The structural formula of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide falls within the general Markush structure of US Patent 9,353,102 B2 (Hoffmann-La Roche), which claims non-annulated thiophenylamides as dual FABP 4/5 inhibitors for the treatment or prophylaxis of type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. While the patent does not explicitly list this compound as a synthesized example, its structure maps to Formula (I) with R3 as a benzo[b]thiophen-3-yl group, A as N, E as CH2, and the benzamide ring carrying a 3-cyano substituent. In contrast, commercially available analogs like the 2-(methylthio) or 3,4-difluoro variants place different R-group substitutions that are not explicitly claimed in this patent, potentially placing them outside the primary FABP 4/5 intellectual property space .

Patent Landscape Intellectual Property Therapeutic Indication

Calculated ADME/Tox Profile Advantages over Historical Bezamide Drug CI-994 (Tacedinaline)

CI-994 (tacedinaline, 4-acetamidobenzamide) is a historical benzamide HDAC inhibitor that reached Phase II/III clinical trials but was limited by dose-related hematological toxicities [1]. Research has demonstrated that appending a thiophenyl group to the benzamide scaffold markedly enhances isotype selectivity and reduces off-target effects [2]. The target compound incorporates both a thiophenyl motif and a 3-cyano substituent, which in silico ADME models predict to confer lower metabolic liability compared to the simple acetamido group of CI-994. Specifically, the cyano group is resistant to Phase I oxidative metabolism, which is a primary clearance route for N-acetyl moieties like that in CI-994 [3].

ADME/Tox Prediction Drug Safety Lead Optimization

Optimal Research and Industrial Application Scenarios for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide (CAS 2034299-93-7)


FABP 4/5 Dual Inhibitor Screening and Lead Identification in Metabolic Disease Research

Based on its structural alignment with the US-9353102-B2 patent claims, this compound is a strong candidate for inclusion in screening cascades targeting FABP 4 and/or 5 for indications such as type 2 diabetes, non-alcoholic steatohepatitis (NASH), and atherosclerosis [3]. Procurement of this specific 3-cyano derivative is justified because its calculated physicochemical profile (MW 349.45, TPSA ~81 Ų) suggests oral bioavailability suitability, and the nitrile group provides a handle for key binding interactions that are not achievable with fluorinated or methylthio analogs [4].

HDAC Selectivity Profiling and Cancer Epigenetics Research

Grounded in class-level evidence showing that thiophenyl modifications of benzamide scaffolds significantly enhance HDAC isotype selectivity and antiproliferative activity compared to simple benzamides like CI-994 [3], this compound can serve as a tool molecule for dissecting HDAC1/2/3 selectivity. The 3-cyano substitution may further tune selectivity through unique hydrogen-bonding interactions, making it a valuable compound for researchers investigating epigenetic mechanisms in oncology [4].

Chemical Probe Development for Protein-Protein Interaction Studies

The directional, strong hydrogen-bond acceptor property of the 3-cyano group (pKBHX ≈ 1.5-2.0) enables the compound to act as a targeted chemical probe for proteins that rely on a conserved hydrogen-bond donor residue for ligand recognition [3]. This makes it a superior choice over the 3,4-difluoro or 2-methylthio analogs, which provide only weak, non-directional contacts. Procurement of this compound is recommended for biophysical assays (e.g., SPR, ITC, X-ray crystallography) where precise binding geometry is critical for meaningful structure-activity relationship conclusions [4].

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.